molecular formula C13H12ClNO4 B6279613 ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate CAS No. 27333-34-2

ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate

Cat. No.: B6279613
CAS No.: 27333-34-2
M. Wt: 281.7
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Description

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position. The presence of various functional groups, such as the chloro, hydroxy, and methoxy groups, enhances its chemical reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-chloro-8-methoxyquinoline-3-carboxylic acid, the esterification process can be carried out using ethanol and an acid catalyst to form the ethyl ester. The hydroxy group can be introduced through selective hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-4-oxo-8-methoxyquinoline-3-carboxylate.

    Reduction: Formation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

    Substitution: Formation of ethyl 5-amino-4-hydroxy-8-methoxyquinoline-3-carboxylate or ethyl 5-thio-4-hydroxy-8-methoxyquinoline-3-carboxylate.

Scientific Research Applications

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to the death of pathogenic cells. The presence of functional groups like the chloro and hydroxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but differs in its side chains and functional groups.

    Quinine: Another antimalarial agent with a quinoline core, quinine has a distinct stereochemistry and additional functional groups.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxy group, enhancing its solubility and efficacy.

The uniqueness of this compound lies in its specific functional groups that confer unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-9(18-2)5-4-8(14)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJJOXUTVCCCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352762
Record name ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27333-34-2
Record name ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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